2-(4-Ethylpiperazin-1-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.28 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine typically involves the reaction of 1-(4-ethylpiperazin-1-yl)propan-2-one with ammonia or an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylpiperazin-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the amine or piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

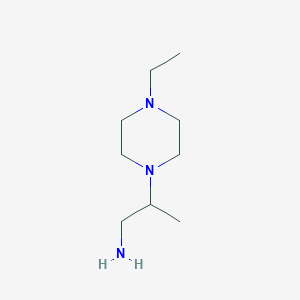

The compound features a piperazine ring substituted with an ethyl group, which contributes to its biological activity. Its structure can be represented as follows:

- IUPAC Name : 2-(4-Ethylpiperazin-1-yl)propan-1-amine

- Molecular Weight : 171.29 g/mol

- PubChem CID : 16641858

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications:

- Anticancer Activity : Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that compounds related to this compound can downregulate c-MYC expression in cancer cell lines, suggesting a mechanism for inhibiting tumor growth .

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological studies:

- Anxiolytic and Antidepressant Effects : Some derivatives have been explored for their effects on neurotransmitter systems, potentially offering new avenues for treating anxiety and depression .

Biochemical Research

In biochemical research, this compound is utilized for various applications:

- Proteomics : It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions due to its ability to modify protein structures .

Case Study 1: Anticancer Properties

A study published in PubMed Central investigated the effects of compounds derived from this compound on Burkitt’s lymphoma cells. The findings revealed that these compounds could selectively induce apoptosis in cancer cells expressing mutant NRAS while sparing normal cells, highlighting their potential as targeted cancer therapies .

| Compound | Activity | Cell Line | Result |

|---|---|---|---|

| This compound derivative | Anticancer | CA46 (Burkitt's lymphoma) | Induced apoptosis |

Case Study 2: Neuropharmacological Effects

Another research effort focused on the anxiolytic effects of this compound in animal models. The results indicated significant reductions in anxiety-like behavior when administered at specific dosages, supporting its potential development as an anxiolytic agent .

| Dosage (mg/kg) | Behavior Change | Observational Method |

|---|---|---|

| 5 | Decreased anxiety | Elevated Plus Maze |

| 10 | Significant decrease | Open Field Test |

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperazine functional groups. These interactions can modulate biological pathways and lead to the observed effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methylpiperazin-1-yl)ethan-1-amine: A similar compound with a methyl group instead of an ethyl group.

1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a propan-1-amine group.

Uniqueness

2-(4-Ethylpiperazin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

2-(4-Ethylpiperazin-1-yl)propan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperazine ring substituted with an ethyl group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a piperazine ring that is essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 182.28 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, which could explain its potential antidepressant and anxiolytic effects.

- Enzyme Modulation : It has been suggested that the compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antidepressant Potential

Research indicates that compounds with similar structures to this compound exhibit antidepressant properties. For instance, studies have shown that piperazine derivatives can enhance serotonin receptor activity, which is critical in mood regulation.

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activities. Similar piperazine derivatives have been documented to exhibit significant antibacterial effects against various pathogens, suggesting a potential role for this compound in developing new antimicrobial agents .

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could significantly reduce depressive-like behaviors in animal models. The study highlighted the importance of structural modifications on the pharmacological profile of these compounds .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial efficacy of related compounds, it was found that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Gram-positive bacteria. This suggests that this compound could be evaluated for similar activities .

Propiedades

IUPAC Name |

2-(4-ethylpiperazin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)9(2)8-10/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWUFRQQNSYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.